

Metazachlor ESA: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: metazachlor ESA

Cat. No.: B6595042

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Introduction

Metazachlor ESA (ethanesulfonic acid) is a major soil and water metabolite of the widely used chloroacetamide herbicide, metazachlor. As a transformation product, its environmental fate, persistence, and potential toxicological impact are of significant interest to researchers in environmental science, agriculture, and toxicology. This technical guide provides an in-depth overview of the core physical and chemical properties of **Metazachlor ESA**, along with methodologies for its analysis.

Chemical Identity and Structure

Metazachlor ESA is chemically known as 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid.^{[1][2]} It is formed in the environment through the degradation of its parent compound, metazachlor.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **Metazachlor ESA** are summarized in the tables below. It is important to note that while some experimental data is available for the parent compound, metazachlor, many of the specific properties for **Metazachlor ESA** are based on computational predictions due to a lack of extensive experimental studies on the metabolite itself.

General and Chemical Properties

Property	Value	Source
IUPAC Name	2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid	[1][2]
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₄ S	[1][2]
Molecular Weight	323.37 g/mol	[1]
CAS Number	172960-62-2	[1]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O</chem>	[1]
InChI Key	IPVCSECPEVHQOV-UHFFFAOYSA-N	[1]

Physicochemical Properties (Metazachlor ESA)

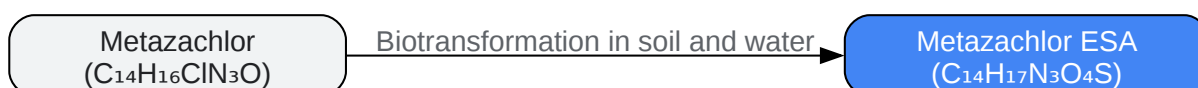
Property	Value	Remarks	Source
Physical State	Solid (predicted)		
Melting Point	No experimental data available		
Boiling Point	No experimental data available		
Water Solubility	High (qualitative)	Described as a polar and highly water-soluble transformation product.	[3]
Vapor Pressure	No experimental data available		
pKa (Acid Dissociation Constant)	No experimental data available	The sulfonic acid group is expected to be strongly acidic.	
Octanol-Water Partition Coefficient (logP)	1.0 (predicted)	XlogP3-AA value from PubChem. Indicates lower lipophilicity compared to the parent compound.	

Physicochemical Properties (Metazachlor - Parent Compound for reference)

Property	Value	Remarks	Source
Melting Point	~85 °C	[4]	
Water Solubility	450 mg/L at 20 °C	[4][5]	
Vapor Pressure	0.9 x 10 ⁻⁴ Pa at 20 °C	[4]	
Octanol-Water Partition Coefficient (logP)	2.49	[4]	

Environmental Transformation

Metazachlor ESA is a key metabolite in the environmental degradation pathway of metazachlor. The transformation involves the substitution of the chlorine atom and subsequent oxidation to form the ethanesulfonic acid derivative. This process increases the polarity and water solubility of the molecule, affecting its mobility and persistence in soil and water systems. [3]



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Degradation pathway of Metazachlor to **Metazachlor ESA**.

Experimental Protocols

The analysis of **Metazachlor ESA** in environmental samples, particularly water, is predominantly carried out using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting low concentrations of the metabolite.

Protocol: Determination of Metazachlor ESA in Water by LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of polar pesticides and their metabolites in aqueous matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

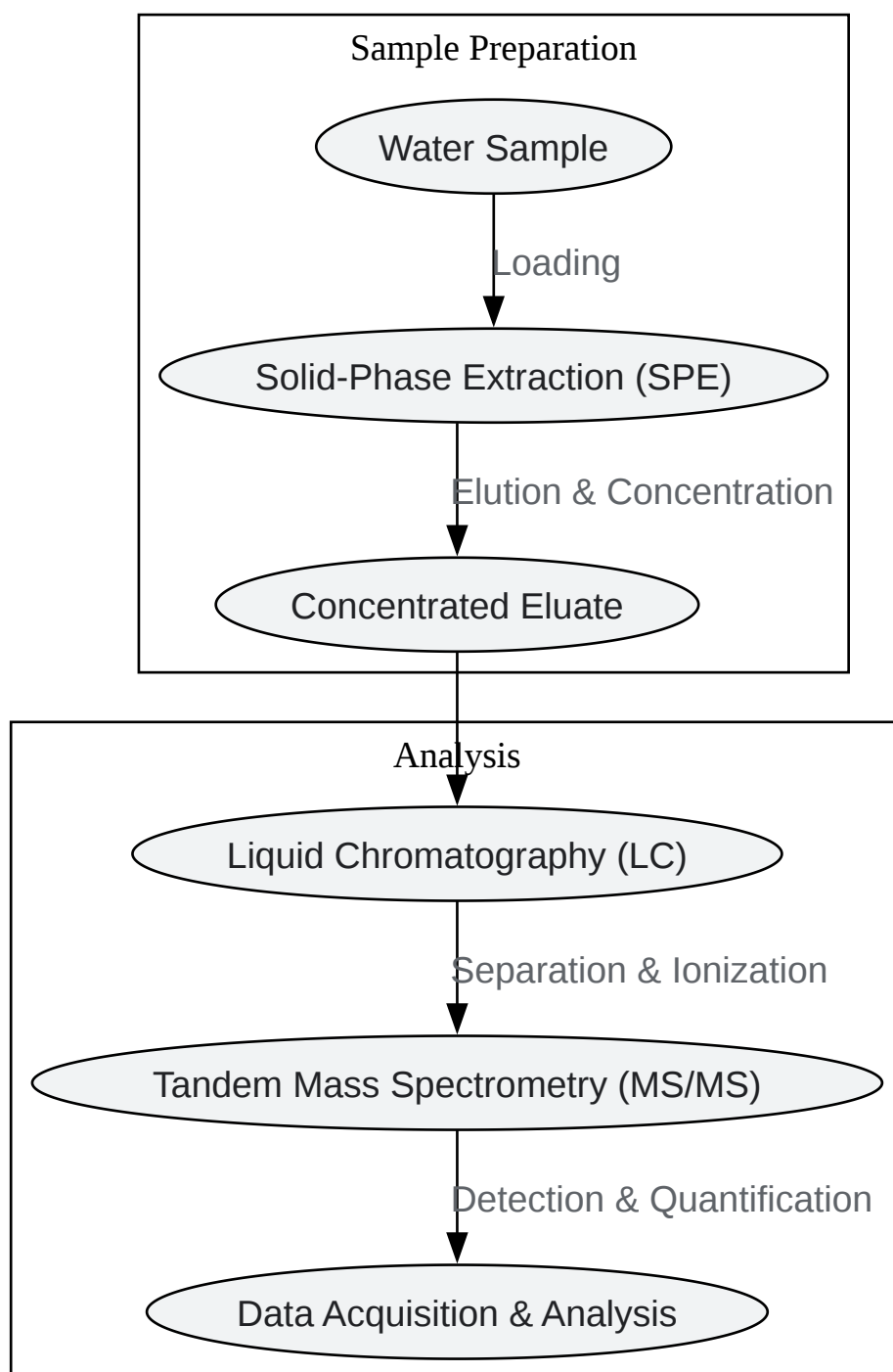
- Objective: To concentrate the analyte from the water sample and remove interfering matrix components.
- Materials:
 - Water sample (typically 50-500 mL, filtered)

- SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)
- Methanol (HPLC grade)
- Deionized water
- Nitrogen evaporator
- Procedure:
 - Cartridge Conditioning: The SPE cartridge is conditioned by passing methanol followed by deionized water.
 - Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate.
 - Washing: The cartridge is washed with deionized water to remove salts and other highly polar interferences.
 - Elution: **Metazachlor ESA** is eluted from the cartridge using a small volume of methanol or another suitable organic solvent.
 - Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. LC-MS/MS Analysis

- Objective: To separate, identify, and quantify **Metazachlor ESA**.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
- Typical LC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size).

- Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-20 μ L.
- Typical MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for the sulfonic acid group.
 - Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - Precursor Ion: The deprotonated molecule $[M-H]^-$ of **Metazachlor ESA** (m/z 322.1).
 - Product Ions: At least two characteristic fragment ions are monitored for confirmation and quantification.



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General experimental workflow for **Metazachlor ESA** analysis.

Conclusion

Metazachlor ESA is a significant environmental metabolite of the herbicide metazachlor. Its high polarity and water solubility distinguish its physicochemical profile from the parent compound, influencing its environmental behavior. The analytical methodologies, primarily centered around LC-MS/MS, are well-established for its detection in aqueous samples. Further research into the experimental determination of all its physicochemical properties would provide a more complete understanding of this important molecule.

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- To cite this document: BenchChem. [Metazachlor ESA: A Comprehensive Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595042#physical-and-chemical-properties-of-metazachlor-esa]

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